Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381961
InChI: InChI=1S/C21H24N6O3/c1-2-30-19(29)16-17(15-7-4-3-5-8-15)24-21(25-18(16)28)27-13-11-26(12-14-27)20-22-9-6-10-23-20/h3-10,16-17H,2,11-14H2,1H3,(H,24,25,28)
SMILES:
Molecular Formula: C21H24N6O3
Molecular Weight: 408.5 g/mol

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

CAS No.:

Cat. No.: VC16381961

Molecular Formula: C21H24N6O3

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate -

Specification

Molecular Formula C21H24N6O3
Molecular Weight 408.5 g/mol
IUPAC Name ethyl 6-oxo-4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C21H24N6O3/c1-2-30-19(29)16-17(15-7-4-3-5-8-15)24-21(25-18(16)28)27-13-11-26(12-14-27)20-22-9-6-10-23-20/h3-10,16-17H,2,11-14H2,1H3,(H,24,25,28)
Standard InChI Key SSORFDQKYNLYPR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight are not listed in the results, similar compounds typically have molecular weights in the range of 300–500 g/mol.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the tetrahydropyrimidine core:

    • Cyclocondensation reactions using urea or thiourea with β-dicarbonyl compounds.

  • Introduction of the piperazine group:

    • Nucleophilic substitution or reductive amination with piperazine derivatives.

  • Esterification:

    • Reaction of carboxylic acid derivatives with ethanol under acidic conditions.

Potential Applications

Compounds with similar structures often exhibit:

  • Antimicrobial Activity:

    • Effective against bacterial and fungal pathogens due to their ability to interfere with DNA synthesis or cell wall formation.

  • Antitumor Properties:

    • Targeting pyrimidine metabolism pathways critical for rapidly dividing cancer cells.

  • Enzyme Inhibition:

    • Acting as inhibitors for enzymes like dihydrofolate reductase or thymidylate synthase.

Mechanism of Action

The piperazine and pyrimidine moieties are known to interact with biological targets via hydrogen bonding and π-π stacking interactions, enhancing binding affinity.

Research Findings

Although detailed studies on this specific compound are unavailable, related tetrahydropyrimidines have been extensively studied for their pharmacological potential. For example:

  • VEGFR Inhibition:

    • Compounds targeting vascular endothelial growth factor receptors have shown promise in antiangiogenic therapies .

  • Crystal Structure Analysis:

    • Hydrogen bonding plays a significant role in stabilizing molecular conformations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator